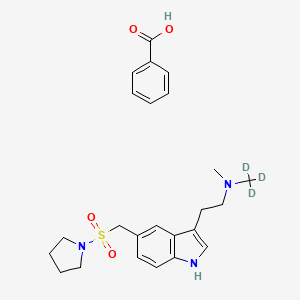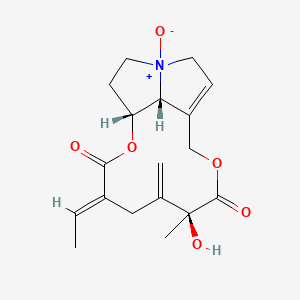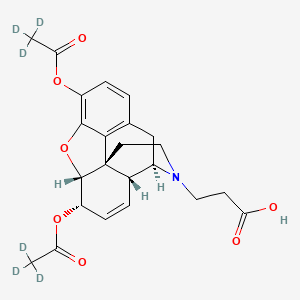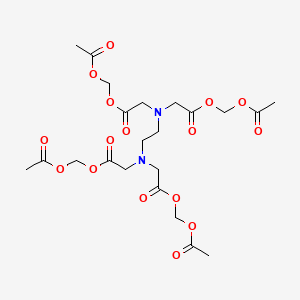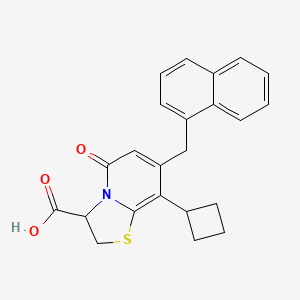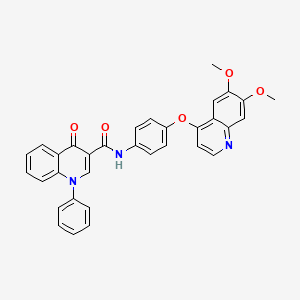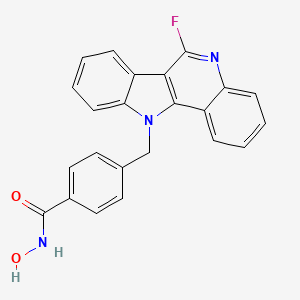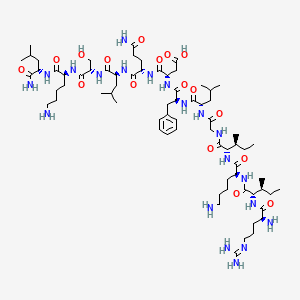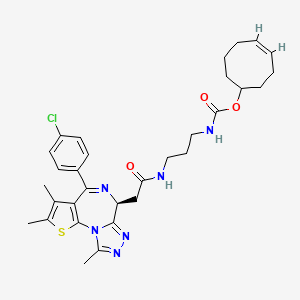
JQ1-Tco
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JQ1-trans-cyclooctene (JQ1-Tco) is a derivative of JQ1, a small-molecule inhibitor of the bromodomain and extra terminal (BET) protein family. This compound is particularly notable for its application in click chemistry, which allows for specific and efficient chemical conjugation under mild conditions. This compound is used extensively in scientific research as a molecular probe for studying BET proteins and their role in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
JQ1-Tco is synthesized through a series of chemical reactions starting from JQ1This is typically achieved through a copper-free click chemistry approach, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet industrial standards .
化学反应分析
Types of Reactions
JQ1-Tco primarily undergoes click chemistry reactions, such as SPAAC and iEDDA. These reactions are highly specific and efficient, allowing for the conjugation of this compound with various biomolecules without the need for toxic catalysts .
Common Reagents and Conditions
SPAAC Reaction: Typically involves azide-functionalized biomolecules and this compound under mild, aqueous conditions.
iEDDA Reaction: Involves tetrazine-functionalized biomolecules and this compound, also under mild conditions
Major Products
The major products of these reactions are conjugates of this compound with the target biomolecules, which can be used for various applications in molecular biology and medicinal chemistry .
科学研究应用
JQ1-Tco has a wide range of applications in scientific research:
Chemistry: Used as a molecular probe in click chemistry to study the interactions and functions of BET proteins
Biology: Facilitates the labeling and tracking of BET proteins in live cells, aiding in the study of gene regulation and cellular processes
Medicine: Employed in preclinical studies to evaluate the efficacy and toxicity of BET inhibitors in cancer therapy
Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools
作用机制
JQ1-Tco exerts its effects by inhibiting the bromodomain and extra terminal (BET) proteins, specifically BRD4. This inhibition disrupts the interaction between BET proteins and acetylated lysine residues on histones, leading to changes in gene expression. The click chemistry modification allows this compound to be used as a molecular probe to study these interactions in detail .
相似化合物的比较
Similar Compounds
JQ1: The parent compound of JQ1-Tco, also a BET inhibitor.
IBET-762: Another BET inhibitor used in similar research applications .
Uniqueness
This compound is unique due to its suitability for click chemistry, which allows for specific and efficient conjugation with biomolecules. This makes it a valuable tool for studying BET proteins in various biological contexts .
属性
分子式 |
C31H37ClN6O3S |
|---|---|
分子量 |
609.2 g/mol |
IUPAC 名称 |
[(4Z)-cyclooct-4-en-1-yl] N-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propyl]carbamate |
InChI |
InChI=1S/C31H37ClN6O3S/c1-19-20(2)42-30-27(19)28(22-12-14-23(32)15-13-22)35-25(29-37-36-21(3)38(29)30)18-26(39)33-16-9-17-34-31(40)41-24-10-7-5-4-6-8-11-24/h4-5,12-15,24-25H,6-11,16-18H2,1-3H3,(H,33,39)(H,34,40)/b5-4-/t24?,25-/m0/s1 |
InChI 键 |
CYIPOINYTLBSLB-SBSQNJSVSA-N |
手性 SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCC/C=C\CC4)C5=CC=C(C=C5)Cl)C |
规范 SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCCC=CCC4)C5=CC=C(C=C5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


